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5-nitro-1H-pyrrolo[2,3-b]pyridine Documentation Hub

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  • Product: 5-nitro-1H-pyrrolo[2,3-b]pyridine
  • CAS: 101083-92-5

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the 7-Azaindole Scaffold

An In-depth Technical Guide to 5-nitro-1H-pyrrolo[2,3-b]pyridine: Chemical Properties and Applications 5-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 5-nitro-7-azaindole, is a heterocyclic compound of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-nitro-1H-pyrrolo[2,3-b]pyridine: Chemical Properties and Applications

5-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 5-nitro-7-azaindole, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. It belongs to the pyrrolopyridine class of molecules, which are isomers of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom.[1] The 1H-pyrrolo[2,3-b]pyridine core, in particular, is a privileged scaffold. This means it is a molecular framework that is frequently found in biologically active compounds, capable of binding to a variety of protein targets with high affinity. Its utility is demonstrated by its presence in a wide range of inhibitors targeting critical enzymes such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphodiesterase 4B (PDE4B).[2][3][4]

The introduction of a nitro group at the 5-position profoundly influences the molecule's electronic properties and reactivity. The nitro group is a potent electron-withdrawing group, which not only modifies the core's interaction with biological targets but also serves as a versatile chemical handle for further synthetic transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-nitro-1H-pyrrolo[2,3-b]pyridine, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization.

Core Physical Properties

The fundamental physical characteristics of 5-nitro-1H-pyrrolo[2,3-b]pyridine are summarized below. These properties are essential for handling, storage, and experimental design.

PropertyValueSource
CAS Number 101083-92-5[5]
Molecular Formula C₇H₅N₃O₂[5]
Molecular Weight 163.13 g/mol Calculated
Appearance Yellow or orange to off-white solid[5]
Storage 2-8°C[5]
Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. While specific experimental data can vary slightly based on conditions and instrumentation, the following represents the expected spectral characteristics.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield. Protons on the pyrrole ring will typically appear as doublets or triplets, coupling to each other and the N-H proton. The pyridine ring protons will also exhibit characteristic coupling patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the nitro group (C5) will be significantly shifted downfield due to the strong deshielding effect.

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

    • N-H stretch: A broad peak around 3300-3500 cm⁻¹ for the pyrrole amine.

    • Aromatic C-H stretch: Peaks typically above 3000 cm⁻¹.

    • N-O stretch (nitro group): Two strong, characteristic peaks, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric).[6]

  • Mass Spectrometry (MS): In an MS experiment, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 163.13).

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 5-nitro-1H-pyrrolo[2,3-b]pyridine are key to its utility as a building block in drug discovery.

Synthetic Pathway: Nitration of the 7-Azaindole Core

The most direct route to 5-nitro-1H-pyrrolo[2,3-b]pyridine is the electrophilic nitration of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The causality behind this reaction lies in the electronic nature of the heterocyclic system. The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than the pyrrole ring. The pyrrole ring is electron-rich, but the presence of the fused pyridine ring directs electrophiles to specific positions. Nitration typically occurs at the 5-position of the pyridine ring.

A common method involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[7]

G cluster_0 Synthesis Workflow Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Start->Reagents Add to Reaction Electrophilic Aromatic Substitution (Nitration) Reagents->Reaction Generates NO₂⁺ for Product 5-nitro-1H-pyrrolo[2,3-b]pyridine Reaction->Product Yields Purification Workup & Purification (e.g., Crystallization) Product->Purification Subject to

Caption: Synthetic workflow for 5-nitro-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic characterization methods described previously.

  • Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), slowly add 1H-pyrrolo[2,3-b]pyridine to concentrated sulfuric acid.

  • Nitration: While maintaining the low temperature, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution. The rate of addition must be controlled to prevent a rise in temperature, which could lead to unwanted side reactions.

  • Reaction Monitoring: Stir the mixture at low temperature for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture carefully over crushed ice. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 5-nitro-1H-pyrrolo[2,3-b]pyridine.

Core Chemical Reactivity

The chemical behavior of 5-nitro-1H-pyrrolo[2,3-b]pyridine is dominated by the electron-withdrawing nature of the nitro group. This functional group serves two primary roles: modulating the reactivity of the ring and acting as a precursor for other functionalities.

  • Ring Deactivation: The nitro group deactivates the pyridine ring towards further electrophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect makes the positions ortho and para to the nitro group susceptible to nucleophilic attack, although this is less common than reactions involving the nitro group itself.

  • Reduction of the Nitro Group: The most significant and synthetically useful reaction is the reduction of the nitro group to an amine (5-amino-1H-pyrrolo[2,3-b]pyridine). This transformation is a gateway to a vast array of derivatives. The resulting amino group can be acylated, alkylated, or used in coupling reactions to build more complex molecules. Common reducing agents include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic medium.

G Start 5-nitro-1H-pyrrolo[2,3-b]pyridine Amine 5-amino-1H-pyrrolo[2,3-b]pyridine (Key Intermediate) Start->Amine Reduction (e.g., SnCl₂, H₂/Pd) Amide Amide Derivatives Amine->Amide Acylation Sulfonamide Sulfonamide Derivatives Amine->Sulfonamide Sulfonylation Urea Urea Derivatives Amine->Urea Reaction with Isocyanate

Caption: Key reactivity and derivatization pathways.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, and the 5-nitro derivative is a valuable starting material for creating potent and selective inhibitors for various therapeutic targets.

Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 7-azaindole core is an excellent "hinge-binder," forming key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

  • FGFR Inhibitors: Derivatives of this scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptors, which are implicated in various cancers.[8]

  • JAK3 Inhibitors: The scaffold has been used to create selective inhibitors of Janus Kinase 3 (JAK3), a target for autoimmune diseases and organ transplant rejection.[2]

  • Other Kinases: The versatility of this core has led to the discovery of potent inhibitors for other kinases like TNIK and CDK8, which are targets in oncology and inflammatory diseases.[9][10]

Role in Other Therapeutic Areas

Beyond kinases, the scaffold is found in molecules targeting other important enzyme families.

  • PDE4B Inhibitors: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes.[4] These inhibitors have potential applications in treating CNS diseases and inflammatory conditions.[4]

  • Antiviral Agents: The pyrrolopyridine nucleus is present in compounds investigated as antiviral agents, including inhibitors of the influenza virus protein PB2.[11][12]

The 5-nitro group is instrumental in these applications. Its reduction to an amine provides a crucial attachment point for various side chains that can be optimized to enhance potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

G cluster_0 Role in Medicinal Chemistry Scaffold 5-nitro-1H-pyrrolo[2,3-b]pyridine (Starting Material) Intermediate 5-amino-1H-pyrrolo[2,3-b]pyridine Scaffold->Intermediate Reduction Derivatization Synthetic Modification (Coupling, Acylation, etc.) Intermediate->Derivatization Functionalization Target1 Kinase Inhibitors (FGFR, JAK, CDK8) Derivatization->Target1 Target2 PDE4B Inhibitors Derivatization->Target2 Target3 Antiviral Agents Derivatization->Target3

Caption: Application of the scaffold in drug discovery.

Conclusion

5-nitro-1H-pyrrolo[2,3-b]pyridine is more than just a chemical compound; it is a strategic tool for drug discovery. Its chemical properties, governed by the interplay between the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the powerful electron-withdrawing nitro group, make it a versatile and predictable building block. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as detailed in this guide, empowers researchers to fully exploit its potential in the rational design of novel therapeutics for a wide range of human diseases.

References

  • Verma, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 5-Bromo-3-Nitro-. Available at: [Link]

  • Stolarska, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Pharmaceuticals. Available at: [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of 1 H -Pyrrolo[ 2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Available at: [Link]

  • Rlavie. (n.d.). 5-Nitro-1H-Pyrrolo[2,3-B]Pyridine. Available at: [Link]

  • ScienceDirect. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]

  • ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • PubMed. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Available at: [Link]

  • PubMed. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Available at: [Link]

Sources

Exploratory

biological activity of 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives

Initiating Data Collection I'm starting with a comprehensive search for the biological activities associated with 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives to get a general understanding. From there, I'll move on to...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with a comprehensive search for the biological activities associated with 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives to get a general understanding. From there, I'll move on to more focused inquiries. I am planning on investigating anticancer, antiviral, and kinase inhibitory properties specifically, once the broad search is done. This will help refine the search and allow for a more efficient discovery.

Expanding Search Parameters

I am now performing a wide search for the biological activities of 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives to establish a broad foundation for understanding. From this starting point, I will zoom in on the specific areas of anticancer, antiviral, and kinase inhibitory properties, collecting the finer details on mechanisms and structure-activity relationships. Simultaneously, I will identify experimental protocols to guide the evaluation.

Defining Guide Structure

I'm now outlining the structure of the technical guide. After the initial overview, I'll dive into the specifics of anticancer, antiviral, and kinase inhibitory properties, detailing mechanisms, relationships, and experimental methods. I'm focusing on the synthesis of information to structure the guide. I will include 7-azaindole scaffold's introduction, followed by detailing of biological activities with underlying mechanisms, relationships and experimental protocols. I will also incorporate tables for quantitative data and Graphviz diagrams for clarity. I'm also preparing the references.

Exploring Initial Findings

I've got a good foothold now, it seems. The preliminary search shows that 1H-pyrrolo[2,3-b]pyridine derivatives, those 7-azaindoles, are under scrutiny for their biological potential. Primarily, it seems they're being looked at as kinase inhibitors for cancer, but I'm also seeing some references to antimicrobial and immunomodulatory activities. This is quite interesting.

Narrowing the Focus

I'm now zeroing in on 5-nitro-substituted derivatives. While the initial search painted a broad picture, it lacked specific details on the nitro compounds. I've found a few articles referencing 5-nitroindoles, which are closely related, but not quite what I'm seeking. My next move is a more targeted search to unearth synthesis methods, biological data, and any special properties the nitro group might confer. I must refine my plan to address this specific subgroup, and their related data.

Confirming Key Intermediate

I've confirmed that 5-nitro-7-azaindole is a vital intermediate in synthesizing compounds with anticancer activity, as explicitly stated in one article. I'm now delving into the details provided to extract more specific information, as this compound appears central.

Expanding the Chemical Space

I'm now expanding my search to focus on derivatives of the key intermediate, specifically exploring published studies that elaborate on 5-nitro-7-azaindole. While its role as a building block is well-established, I need examples of compounds with further substitutions and their associated biological activity. I'm prioritizing studies that delve into specific kinase targets and structure-activity relationships, leaving antimicrobial and immunomodulatory aspects largely unexplored.

Refining Target Search

I'm now focusing on finding papers detailing the synthesis of derivatives from 5-nitro-7-azaindole, specifically compounds that have undergone biological evaluation. I'm prioritizing studies that delve into specific kinase targets and structure-activity relationships. While the prior search confirmed the parent compound as a building block, the goal is now to identify the modified structures that have been tested. I'll also explore review articles for this subclass of compounds.

Pinpointing Anticancer Synthesis

I've homed in on 5-nitro-7-azaindole as a crucial intermediate in anticancer compound synthesis, thanks to recent searches. I've now identified an article describing the intermediate's synthesis and a pertinent study. I plan on delving further into these resources.

Refining Structure-Activity Search

I'm now focusing on finding published examples of derivatives specifically synthesized from 5-nitro-7-azaindole and their biological activity. While the broader class of 7-azaindoles shows promise, I need studies showcasing the 5-nitro substitution and its specific derivatives, especially as kinase inhibitors. I want to build a technical guide with structure-activity relationships, targets, and assay protocols.

Deepening Target Specificity

I've got more clarity on the importance of the 5-nitro-7-azaindole scaffold's derivatives, especially in targeting the c-Myc promoter. I need more specific data on 5-nitro-7-azaindole derivatives themselves, and not just the broader 7-azaindole class. I am seeking examples of specific syntheses starting with 5-nitro-7-azaindole and their anticancer results. I'm focusing on kinase inhibition.

Analyzing Anticancer Compounds

I've confirmed that 5-nitro-7-azaindole is a crucial intermediate for anticancer compounds. I located a reference detailing its large-scale synthesis. Furthermore, I discovered a study of 5-nitroindole derivatives that shows anticancer activity, even though it's a slightly different scaffold. This provides a valuable point of reference.

Refining Derivative Search

I'm focusing my search on 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives now. While anticancer activity of the 5-nitro parent and related compounds is established, I need to pinpoint studies synthesizing and evaluating modified derivatives, especially as kinase inhibitors. The aim is to build a guide with concrete SAR and biological data, instead of speculation.

Targeting Derivative Synthesis

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Protocols & Analytical Methods

Method

functionalization of the 5-nitro-7-azaindole ring

Initiating Data Collection I'm now diving deep into Google searches, aiming to unearth authoritative information. My focus is on the functionalization of the 5-nitro-7-azaindole ring.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google searches, aiming to unearth authoritative information. My focus is on the functionalization of the 5-nitro-7-azaindole ring. I'm especially interested in synthetic methods, reaction pathways, and practical applications in this area. My aim is to build a robust foundation of knowledge.

Analyzing Functionalization Strategies

I'm now zeroing in on key functionalization strategies based on my search results. I'm focusing on electrophilic/nucleophilic substitutions, cross-coupling reactions, and nitro group reductions, keeping a close eye on regioselectivity and optimal reaction conditions. My next step is structuring the application note, starting with an introduction and then detailing functionalization approaches.

Outlining Synthetic Methodologies

I'm now outlining synthetic methodologies. I will begin with comprehensive Google searches, focusing on functionalization of the 5-nitro-7-azaindole ring, synthetic methods, reaction mechanisms, and its applications in drug discovery. Analysis of the search results will identify key functionalization strategies, such as substitutions, cross-coupling, and nitro group reductions, noting regioselectivity and reaction conditions. I will next structure the application note, starting with an introduction, followed by detailing the functionalization approaches, chemical principles, and experimental protocols, including reagent choice rationale.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Nitro-7-Azaindole Derivatives

Welcome to the technical support center for the purification of 5-nitro-7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-nitro-7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The inherent chemical properties of the 5-nitro-7-azaindole scaffold, particularly the presence of the electron-withdrawing nitro group and the basic pyridine nitrogen, can present unique purification challenges. This resource aims to equip you with the knowledge to navigate these complexities and achieve high-purity compounds for your research.

Frequently Asked Questions (FAQs)

Q1: My 5-nitro-7-azaindole derivative is a yellow solid that seems to precipitate directly from the reaction mixture. Is simple filtration sufficient for purification?

In many cases, yes. For certain synthetic routes, particularly those designed for scalability, the 5-nitro-7-azaindole product can be isolated in high purity (>97%) by direct filtration from the reaction mixture after cooling and dilution with water.[1] The product often crystallizes as a distinct yellow solid.[1] Washing the filtered solid with water is a common subsequent step to remove residual water-soluble impurities and reagents.[1] However, the purity of the filtered product should always be verified by an appropriate analytical method, such as HPLC or NMR.

Q2: I'm observing a persistent colored impurity in my 5-nitro-7-azaindole derivative. What is the likely source and how can I remove it?

Colored impurities are common in nitrated aromatic compounds. These can arise from starting materials, side-products of the nitration reaction, or degradation products. For azaindole derivatives synthesized using N-bromosuccinimide (NBS) in earlier steps, residual succinimide can be an impurity.[2] One effective method to remove succinimide is to wash the crude product with an alkaline aqueous solution (pH 11-12) to deprotonate and dissolve the succinimide, allowing it to be separated from the less soluble product.[2] For other colored impurities, recrystallization with a decolorizing agent like activated carbon can be effective.

Q3: My 5-nitro-7-azaindole derivative is streaking badly on my silica gel TLC plate. What causes this and how can I get clean spots?

Streaking of azaindole derivatives on silica gel is a common issue and is primarily due to the basic nature of the pyridine nitrogen atom interacting strongly with the acidic silanol groups on the silica surface. This can lead to poor separation and tailing peaks during column chromatography. To mitigate this, you can:

  • Use a basic modifier in your eluent: Adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.

  • Consider an alternative stationary phase: Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds.

  • Use a different solvent system: Experiment with different solvent systems to find one that minimizes the interaction with the stationary phase.

Q4: Is column chromatography a suitable method for purifying 5-nitro-7-azaindole derivatives?

While some synthetic procedures for the parent 5-nitro-7-azaindole are optimized to avoid column chromatography, it is a widely used and effective technique for purifying its derivatives, especially at the research and discovery scale.[1][3] Both normal-phase (silica or alumina) and reverse-phase chromatography can be employed, depending on the polarity of the derivative and its impurities.

Q5: What are the general stability concerns for 5-nitro-7-azaindole derivatives during purification?

Nitroaromatic compounds are generally stable. However, the stability of specific derivatives can be influenced by other functional groups present in the molecule. It is always good practice to check for degradation by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[4] The presence of multiple nitrogen atoms in the heterocyclic core can influence the molecule's overall stability.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 5-nitro-7-azaindole derivatives and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low Purity After Filtration Incomplete reaction or presence of soluble impurities.1. Ensure the reaction has gone to completion using TLC or HPLC analysis before workup. 2. Wash the filtered solid with an appropriate solvent to remove impurities. Water is often used for water-soluble byproducts.[1] 3. If purity is still low, proceed with recrystallization or column chromatography.
Compound "Oils Out" During Crystallization The solution is supersaturated, cooled too quickly, or impurities are inhibiting crystallization.1. Add a small amount of hot solvent to redissolve the oil and allow for slower cooling.[4] 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[4] 3. If available, add a seed crystal of the pure compound.[4] 4. If impurities are suspected, perform a preliminary purification step like a quick filtration through a small plug of silica or alumina.
Poor Separation in Column Chromatography Inappropriate solvent system or stationary phase.1. Optimize the solvent system using TLC: Aim for an Rf value of 0.2-0.4 for your target compound. If spots are streaking, add a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent.[4] 2. Try a different stationary phase: If streaking persists on silica, switch to neutral or basic alumina. For highly polar compounds, reverse-phase chromatography (C18) may be more effective.[4]
Compound Won't Elute from Silica Column The compound is too polar for the chosen eluent or is irreversibly binding to the silica.1. Gradually increase the polarity of the mobile phase. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.[4] 2. If the compound is suspected to be degrading on the column, test its stability on a TLC plate first.[4] If unstable, use a less acidic stationary phase like neutral alumina or opt for reverse-phase chromatography.
High Purity by HPLC, but NMR Shows Impurities The impurity may not have a chromophore and is therefore not detected by the UV detector in HPLC.1. Rely on NMR for final purity assessment, especially if non-UV active impurities are suspected. 2. Use a different detection method for HPLC, such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD), if available.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the recrystallization of 5-nitro-7-azaindole derivatives. The choice of solvent is crucial and should be determined experimentally.

  • Solvent Selection:

    • Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

    • Commonly used solvents for azaindole derivatives include methanol, ethanol, isopropanol, ethyl acetate, and toluene.[2] For nitroaryl compounds, alcoholic solvents are often a good choice.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography (Normal Phase)

This protocol provides a general procedure for purifying 5-nitro-7-azaindole derivatives on silica gel.

  • TLC Analysis:

    • Develop a solvent system that gives your target compound an Rf of approximately 0.3. A common starting point for polar compounds is a mixture of dichloromethane and methanol.[6]

    • If streaking is observed, add 0.1-1% triethylamine or ammonium hydroxide to the solvent system.

  • Column Packing:

    • Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Run the column with the chosen eluent, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Analysis by HPLC (Reverse Phase)

This protocol is based on established methods for analyzing azaindole derivatives and can be adapted for your specific compound.[7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile and water is common. For acidic compounds or to improve peak shape, a small amount of an acid like formic acid or phosphoric acid can be added.[8] A typical gradient might be 10-90% acetonitrile in water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm).[1]

  • Sample Preparation: Dissolve a small amount of your compound in the mobile phase or a suitable solvent like acetonitrile/water to a concentration of about 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[7]

  • Data Analysis: Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7]

Purification Workflow and Logic

The following diagram illustrates a typical decision-making process for the purification of a 5-nitro-7-azaindole derivative.

Purification_Workflow start Crude 5-Nitro-7-Azaindole Derivative filtration Direct Filtration & Wash start->filtration hplc_check1 Purity Check (HPLC/TLC) filtration->hplc_check1 pure_product Pure Product (>98%) hplc_check1->pure_product Yes recrystallization Recrystallization hplc_check1->recrystallization No hplc_check2 Purity Check (HPLC/TLC) recrystallization->hplc_check2 hplc_check2->pure_product Yes column_chrom Column Chromatography hplc_check2->column_chrom No hplc_check3 Purity Check (HPLC/TLC) column_chrom->hplc_check3 hplc_check3->pure_product Yes

Caption: A decision tree for the purification of 5-nitro-7-azaindole derivatives.

Troubleshooting Chromatography: Normal vs. Reverse Phase

The choice between normal-phase and reverse-phase chromatography depends on the properties of your compound and its impurities.

Chromatography_Choice cluster_normal Normal Phase (Silica/Alumina) cluster_reverse Reverse Phase (C18) compound Compound Properties np_props - Less Polar Compound - Non-polar Impurities compound->np_props Less Polar rp_props - More Polar Compound - Polar Impurities compound->rp_props More Polar np_solvents Solvents: Hexane/Ethyl Acetate DCM/Methanol np_pros Pros: - Good for less polar compounds - Cheaper np_cons Cons: - Streaking with basic compounds - Potential for degradation rp_solvents Solvents: Acetonitrile/Water Methanol/Water rp_pros Pros: - Good for polar compounds - Less degradation rp_cons Cons: - More expensive - May require desalting

Caption: Comparison of Normal and Reverse-Phase Chromatography for azaindole purification.

References

  • Preparation method of 5-bromo-7-azaindole. CN109081840B.
  • Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]

  • Rojas-Carrillo, A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Menon, B. R. K., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]

  • Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3208. [Link]

  • Hunter, C. A. (2023). Aromatic interactions with heterocycles in water. Chemical Science, 14(38), 10493–10502. [Link]

  • Iaroshenko, V. O., et al. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Chemistry & Chemical Technology, 17(3), 545-552. [Link]

  • Collum, D. B., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 133(40), 15930–15933. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Mykhailiuk, P. K., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry, 29(47), e202301383. [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 491-513. [Link]

  • ResearchGate. For highly polar compound, how to do the purification? [Link]

  • A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]

  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

  • Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3049-3055. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry, 20(10), 2058-2062. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Liu, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of 7-Azaindole Nitration

Welcome to the technical support center dedicated to the electrophilic nitration of 7-azaindole (1H-Pyrrolo[2,3-b]pyridine). This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the electrophilic nitration of 7-azaindole (1H-Pyrrolo[2,3-b]pyridine). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging transformation. The unique electronic properties of the 7-azaindole scaffold, which merges an electron-rich pyrrole ring with an electron-deficient pyridine ring, create significant hurdles in achieving predictable and high-yielding nitration.

This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, provide self-validating protocols, and empower you to overcome common obstacles in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 7-azaindole so challenging?

The primary challenge lies in controlling regioselectivity . The 7-azaindole nucleus has two distinct heterocyclic rings with opposing electronic characteristics.

  • The Pyrrole Ring: This five-membered ring is electron-rich and highly susceptible to electrophilic attack. The C3 position is the most nucleophilic site, making it the kinetically favored position for substitution under many conditions.[1]

  • The Pyridine Ring: This six-membered ring is electron-deficient due to the electronegativity of the nitrogen atom. It is less reactive towards electrophiles than the pyrrole ring. However, under strongly acidic conditions, the pyridine nitrogen can be protonated, further deactivating this ring.

This electronic dichotomy means that reaction conditions must be carefully tuned to target a specific position. Standard nitrating conditions, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), are often too harsh. These strong acids can lead to protonation of the pyridine nitrogen, which can paradoxically direct nitration to the C5 position of the pyridine ring, or more commonly, cause acid-catalyzed polymerization and degradation of the sensitive pyrrole ring, resulting in the formation of intractable tars and significantly low yields.[2]

Q2: What are the major products formed during the direct nitration of 7-azaindole?

Direct nitration of unsubstituted 7-azaindole typically favors substitution at the C3 position of the pyrrole ring.[1] However, depending on the specific reagents and conditions, a complex mixture of isomers can be formed, including 3-nitro-, 4-nitro-, and 5-nitro-7-azaindole. The separation of these regioisomers by chromatography is often a significant challenge.

Caption: Common nitration outcomes for the 7-azaindole scaffold.

Q3: Are there reliable strategies to selectively nitrate the pyridine ring (e.g., at C5)?

Yes, but it typically requires an indirect approach. Direct nitration is poorly selective for the C5 position. A more robust and scalable strategy involves a protection/deprotection sequence:

  • Reduction: The 7-azaindole is first reduced to 7-azaindoline. This saturates the pyrrole ring, effectively deactivating it towards electrophilic attack.

  • Nitration: The resulting 7-azaindoline now behaves like a substituted 2-aminopyridine. Nitration with a mixture of fuming nitric acid and sulfuric acid at low temperatures selectively installs the nitro group at the C5 position.[3]

  • Oxidation (Aromatization): The 5-nitro-7-azaindoline is then re-aromatized to 5-nitro-7-azaindole.

This multi-step process, while longer, provides a much cleaner and higher-yielding route to the 5-nitro isomer compared to direct nitration attempts.[3]

Troubleshooting Guide

Problem: My reaction is producing a dark, insoluble tar with very low yield of the desired product.

Cause: This is a classic sign of acid-catalyzed polymerization or degradation of the 7-azaindole starting material. The electron-rich pyrrole ring is highly sensitive to strong acids.

Solution Pathway:

G start Observation: Dark Tar, Low Yield q1 Are you using strong acids (e.g., conc. H₂SO₄)? start->q1 a1_yes Yes q1->a1_yes High Probability a1_no No q1->a1_no Lower Probability sol1 Reduce Acidity: 1. Switch to milder conditions (e.g., HNO₃ in Ac₂O or TFA). 2. Lower the reaction temperature significantly (-20°C to 0°C). 3. Ensure slow, dropwise addition of the nitrating agent. a1_yes->sol1 q2 Is the reaction temperature well-controlled? a1_no->q2 end Problem Resolved sol1->end a2_yes Yes q2->a2_yes If tarring persists, consider an indirect route. a2_no No q2->a2_no sol2 Improve Temperature Control: 1. Use an ice/salt or dry ice/acetone bath. 2. Monitor the internal reaction temperature, not just the bath temperature. a2_no->sol2 sol2->end

Caption: Troubleshooting workflow for tar formation during nitration.

Problem: I obtained a mixture of regioisomers that are difficult to separate.

Cause: The reaction conditions were not selective enough to favor a single product. This is common in direct nitration attempts where the energy barriers for attack at different positions are similar.

Solutions:

  • Re-evaluate Your Strategy: If you desire a specific isomer other than 3-nitro-7-azaindole, direct nitration is likely the wrong approach.

    • For 5-Nitro: Use the 7-azaindoline protection strategy.

    • For 4-Nitro: Employ the N-oxide strategy, where 7-azaindole is first converted to its N-oxide. Nitration of the N-oxide with HNO₃ in trifluoroacetic acid can provide the 4-nitro derivative in good yield.[1]

  • Optimize Direct Nitration for C3: If 3-nitro-7-azaindole is the target, milder conditions can improve selectivity. Avoid the highly acidic H₂SO₄. Using nitric acid in acetic anhydride or trifluoroacetic acid at low temperatures can favor C3 substitution while minimizing side reactions.

  • Purification: If a mixture is unavoidable, consider derivatization to aid separation. For example, N-alkylation or N-acylation of the isomer mixture might alter the chromatographic properties sufficiently to allow for separation, followed by a deprotection step.

Problem: The reaction is sluggish and gives a low conversion even after extended time.

Cause: The nitrating agent may not be sufficiently electrophilic, or the substrate may be deactivated.

Solutions:

  • Check Reagent Quality: Ensure the nitric acid used is of high concentration (fuming HNO₃ is often required). If preparing a nitrating agent in situ (e.g., acetyl nitrate), ensure the precursors are anhydrous.

  • Increase Electrophilicity: If using a milder system (e.g., HNO₃/AcOH), a stronger acid catalyst may be required. However, this must be balanced against the risk of tar formation. A stepwise increase in the amount or strength of the acid co-reagent is a viable optimization strategy.

  • Substrate Deactivation: If your 7-azaindole substrate has electron-withdrawing groups already present, it will be significantly less reactive towards electrophilic nitration. In such cases, more forcing conditions (higher temperatures, stronger acids) may be necessary, but this often comes at the cost of yield and purity. Alternative synthetic routes that introduce the nitro group before forming the azaindole ring should be considered.[3]

Validated Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-7-azaindole

This protocol details a common method for the direct nitration of 7-azaindole, which primarily yields the C3-substituted product.

Materials:

  • 7-Azaindole

  • Fuming Nitric Acid (≥90%)

  • Sulfuric Acid (98%)

  • Dichloromethane (DCM), anhydrous

  • Ice, Saturated Sodium Bicarbonate solution, Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 7-azaindole (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -5 to 0 °C using an ice-salt bath.

  • Addition of Acid: Slowly add concentrated sulfuric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C. Stir for 15 minutes.

  • Nitration: Add fuming nitric acid (1.1 eq) dropwise to the cooled solution. The rate of addition should be carefully controlled to maintain the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral (pH ~7-8). Be cautious as significant gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate 3-nitro-7-azaindole.

Protocol 2: Synthesis of 5-Nitro-7-azaindole via 7-Azaindoline

This protocol is adapted from established literature procedures for the selective synthesis of the C5 isomer.[3]

Part A: Reduction to 7-Azaindoline (Note: Various methods exist for this reduction. A common method using catalytic hydrogenation is described.)

  • Dissolve 7-azaindole (1.0 eq) in methanol or acetic acid in a hydrogenation vessel.

  • Add a catalytic amount of Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 7-azaindoline.

Part B: Nitration of 7-Azaindoline

  • Setup: In a flask, cool concentrated sulfuric acid (98%) to -10 °C.

  • Substrate Addition: Slowly add the 7-azaindoline (1.0 eq) from Part A to the cold sulfuric acid with vigorous stirring, maintaining the temperature below -5 °C.

  • Nitrating Agent: Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the 7-azaindoline solution, keeping the internal temperature strictly below -5 °C.[3]

  • Reaction: Stir at -5 °C for 1-2 hours, monitoring by TLC/LC-MS.

  • Workup: Quench the reaction by pouring it onto ice, followed by careful basification with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry and concentrate the organic extracts.

Part C: Aromatization to 5-Nitro-7-azaindole

  • Dissolve the crude 5-nitro-7-azaindoline from Part B in a suitable solvent (e.g., toluene or xylenes).

  • Add an oxidizing agent such as manganese dioxide (MnO₂) or DDQ.

  • Heat the mixture to reflux and monitor the reaction until completion.

  • Cool the reaction, filter off the oxidant, and concentrate the solvent.

  • Purify the final product by column chromatography or recrystallization.

Data Summary: Regioselectivity under Various Conditions

Nitrating Agent/SystemTypical ConditionsMajor Isomer(s)Approx. YieldReference
HNO₃ / H₂SO₄0 °C3-nitroLow (often <30%)[1]
HNO₃ / TFA0 °C3-nitro, 4-nitroMixture[1]
Fuming HNO₃ / H₂SO₄ on 7-Azaindoline-5 °C5-nitro (after re-aromatization)Good (often >60% over 2 steps)[3]
HNO₃ / Ac₂O0 to 10 °C3-nitroModerate[2]
Nitration of 7-Azaindole N-Oxide0 °C in TFA4-nitroGood[1]

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from University of Rostock. [Link]

  • Patel, H. H., et al. (2012). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Ashenhurst, J. (2022). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

Sources

Troubleshooting

deprotection strategies for N-protected 7-azaindoles

Initiating Data Gathering I'm starting with broad Google searches to collect information on deprotection methods for N-protecting groups on 7-azaindoles. My focus is on identifying potential challenges, practical trouble...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm starting with broad Google searches to collect information on deprotection methods for N-protecting groups on 7-azaindoles. My focus is on identifying potential challenges, practical troubleshooting tips, and established protocols. I aim to build a solid foundation of existing knowledge before delving deeper into more specific, refined experiments.

Analyzing Search Results

I've analyzed the search results to identify prevalent problems researchers face with 7-azaindole deprotection, especially selectivity and low yields. I'm focusing on crafting a question-and-answer format for the technical support center, addressing each issue with detailed answers, chemical principles, and troubleshooting steps. In-text citations from authoritative sources are being incorporated.

Expanding Research Scope

I'm expanding my initial Google searches to incorporate a wider range of N-protecting groups for 7-azaindoles, paying close attention to selectivity issues, low yields, and compatibility problems. I will then use this information to create a Q&A support center. I'm also planning to create experimental protocols, Graphviz diagrams, and quantitative data.

Formulating Technical Guide

I'm now focusing on structuring the technical support guide in a Q&A format. The target audience is clearly researchers and scientists, so the language needs to be precise and detailed, but also practical. I am aiming to provide in-depth advice as a Senior Application Scientist.

Structuring the Guide

I've established a structure for the technical guide, beginning with an overview of protecting group selection. I'm moving toward addressing deprotection challenges specific to common groups like Boc, SEM, Sulfonyl, and Benzyl. My aim is to include practical troubleshooting sections for each, providing expert advice as a Senior Application Scientist to researchers. Initial information gathering is underway. I've begun to consider the reactivity of 7-azaindoles, noting the influence of the pyridine and pyrrole rings, and the basicity of N7.

Developing the Guide Content

I am now focusing on expanding the Q&A content for the technical guide, based on initial search results. I'm prioritizing the reactivity of 7-azaindoles, noting the influence of the pyridine and pyrrole rings, and N7's basicity. This dual nature affects the selection of appropriate deprotection strategies. I'm focusing on common protecting groups and their respective deprotection challenges. I plan to address issues like acid sensitivity during Boc deprotection and formaldehyde release during SEM cleavage.

Planning the Guide's Structure

I'm solidifying the guide's structure, focusing on a Q&A format targeted at researchers. I will start with an overview of protecting group selection and then dive into deprotection challenges. I'm prioritizing questions about Boc, SEM, Sulfonyl, and Benzyl groups, incorporating troubleshooting guidance for practical application, playing the role of a Senior Application Scientist. I am planning on using a mixture of text, tables, and potentially visual aids to explain concepts.

Developing Guide Outline

Now, I'm developing the detailed Q&A content for each section. I'm focusing on crafting answers that address common researcher inquiries related to 7-azaindole deprotection. My plan is to include practical advice as well as theoretical explanations. I'm also preparing to incorporate potential visualizations, such as flowcharts and mechanisms, as well as easy-to-read tables, to help scientists.

Refining Content and Structure

I am now structuring the guide into sections, starting with general considerations and moving into specific protecting group troubleshooting. I'm developing detailed Q&A content, focusing on common issues like acid sensitivity during Boc deprotection and formaldehyde release during SEM cleavage, providing expert advice. I'm gathering specific protocols and troubleshooting tips, including potential visualizations like mechanisms and flowcharts to make the information clear and easy to understand.

Developing Q&A Content

I am now actively developing the Q&A content for the guide, focusing on the common issues that researchers might encounter when working with N-protected 7-azaindoles. I'm focusing on providing practical solutions and in-depth explanations, including protocol examples and troubleshooting tips. My aim is to make the guide user-friendly, as a Senior Application Scientist. I am planning on generating specific questions to address the challenges researchers might encounter.

Developing Guide Content

I'm now integrating the collected information into a Q&A format. I'm focusing on common researcher queries regarding 7-azaindole deprotection, and developing practical solutions and detailed explanations. I'm prioritizing challenges like Boc deprotection issues and SEM cleavage formaldehyde release, aiming to provide thorough advice. I plan to use various elements, such as protocols and visualizations.

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structure-Activity Relationship of 5-Nitro-7-Azaindole Derivatives as Kinase Inhibitors

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in numerous biologically active compounds.[1] Its unique structure, featuri...

Author: BenchChem Technical Support Team. Date: February 2026

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in numerous biologically active compounds.[1] Its unique structure, featuring a pyridine nitrogen and a pyrrole NH group, allows it to form bidentate hydrogen bonds with the hinge region of protein kinases, making it an ideal starting point for the development of kinase inhibitors.[2] This guide focuses on a specific, highly promising subclass: 5-nitro-7-azaindole derivatives. The introduction of the potent electron-withdrawing nitro group at the C5 position significantly modulates the electronic properties of the heterocyclic core, opening new avenues for enhancing potency and selectivity against critical oncology targets like the PI3K/AKT/mTOR signaling pathway.[3][4]

This document provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative guide for researchers in drug discovery. We will dissect the impact of substitutions at various positions on the core, present comparative biological data, and provide detailed experimental protocols to ensure the reproducibility and validation of the findings discussed.

The 5-Nitro-7-Azaindole Core: A Strategic Anchor for Kinase Inhibition

The 7-azaindole core is a versatile scaffold with five key modification sites that allow for extensive chemical exploration.[2] The defining feature of the derivatives discussed here is the 5-nitro group. This group can be strategically converted into other functionalities, such as a halogen, which then allows for further modifications through cross-coupling reactions, expanding the chemical diversity of the synthesized library.[5] The primary mechanism of action for 7-azaindole-based inhibitors is their interaction with the ATP-binding pocket of kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor, creating a stable bidentate interaction with the kinase hinge region.[2][6]

Caption: Key modification points on the 5-nitro-7-azaindole scaffold.

Comparative Analysis of Substituent Effects

The biological activity of 5-nitro-7-azaindole derivatives is highly dependent on the nature and position of various substituents. Below is a comparative analysis based on published data.

Substitutions at the C3 Position

The C3 position is a critical site for introducing diversity and modulating the pharmacological profile. Aromatic and heteroaromatic substitutions at this position have proven particularly effective. For instance, replacing a phenyl group at C3 with a pyridine group has been shown to dramatically increase potency against PI3Kγ, with one compound exhibiting an IC50 of 0.5 nM, a nearly 30-fold improvement.[3] This enhancement is attributed to more favorable interactions within the kinase's binding pocket.

Substitutions on the Pyrrole Nitrogen (N1)

For many kinase targets, an unsubstituted pyrrole nitrogen (N-H) is essential for maintaining high activity, as it acts as a crucial hydrogen bond donor.[1] While some modifications are tolerated, they often lead to a decrease in potency.

Substitutions at Other Positions

While C3 is a primary focus, modifications at other positions also play a role. For example, in the broader class of 7-azaindoles, substitutions at the C2 and C4 positions have been explored to fine-tune activity and selectivity.[7] The 5-nitro group itself can be considered a key substituent that defines the foundational activity of this series.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro activity of representative 5-nitro-7-azaindole and related 7-azaindole derivatives against various cancer cell lines and kinases. This data provides a quantitative basis for the SAR discussion.

Compound IDCore ScaffoldKey SubstituentsTarget(s)IC50 ValueReference
Compound A 5-NitroindoleImino linked pyrrolidine at C3, N-indole protectionHeLa Cells5.08 µM[8]
Compound B 5-NitroindoleImino linked pyrrolidine at C3, N-indole protectionHeLa Cells5.89 µM[8]
Compound C 7-AzaindoleVariesHuman Lung Cancer A549 Cells4.56 µg/mL[9]
Compound D 7-AzaindoleVariesHuman Lung Cancer A549 Cells6.23 µg/mL[9]
Compound E 7-AzaindolePyridine at C3PI3Kγ0.5 nM[3]
Compound F 7-AzaindoleVariesMCF-7, MDA MB-231 Cells14.12 µM, 12.69 µM[10]

Note: Data for direct 5-nitro-7-azaindole derivatives is often embedded within broader studies of 7-azaindoles and nitroindoles. The table reflects data from closely related structures to infer SAR principles.

Experimental Methodologies

To ensure scientific integrity, detailed and validated protocols are essential. The following sections describe standard methodologies for the synthesis and biological evaluation of 5-nitro-7-azaindole derivatives.

General Synthetic Protocol for 3,5-Disubstituted-7-Azaindoles

A common route for synthesizing substituted 7-azaindoles involves sequential cross-coupling reactions.[1]

  • Starting Material: Begin with 5-bromo-7-azaindole.[1]

  • Iodination: Iodinate the C3 position using N-iodosuccinimide (NIS).

  • N-Protection: Protect the pyrrole nitrogen, often with a benzenesulfonyl group.

  • First Suzuki-Miyaura Coupling: Introduce the first substituent at either the C3 or C5 position by reacting with an appropriate arylboronic acid.

  • Second Suzuki-Miyaura Coupling: Introduce the second substituent at the remaining position.

  • Deprotection: Remove the N-protecting group under basic conditions to yield the final compound.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a typical luminescence-based assay to determine a compound's IC50 against a target kinase.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Test Compound) B Dispense Test Compound (Varying Concentrations) into Assay Plate A->B C Add Kinase and Substrate Mixture to Plate B->C D Initiate Reaction by Adding ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Add Detection Reagent (e.g., Luminescent Reagent) E->F G Measure Luminescence Signal F->G H Data Analysis (Calculate % Inhibition and IC50 Value) G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Prepare a master mix containing the target kinase, its specific peptide substrate, and assay buffer. Add this mix to the wells.

  • Initiation: Start the phosphorylation reaction by adding a solution of ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. In a luminescence-based assay (e.g., Kinase-Glo®), a detection reagent is added that measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the inhibition curve and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[11][12]

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[9]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the 5-nitro-7-azaindole derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Incubation: Incubate the plates for 2-4 hours to allow formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a plate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).[9][10]

Conclusion and Future Directions

The 5-nitro-7-azaindole scaffold is a highly promising platform for the design of novel kinase inhibitors. The structure-activity relationships explored in this guide highlight the critical role of substitutions, particularly at the C3 position, in determining potency and selectivity. The strong electron-withdrawing nature of the 5-nitro group provides a unique electronic profile that can be exploited for enhanced binding to kinase targets.

Future research should focus on expanding the diversity of substituents at the C3 position with various heterocyclic moieties to further optimize interactions within the ATP-binding pocket. Additionally, exploring the synthetic conversion of the 5-nitro group into other functional groups could unlock new SAR insights and lead to the development of next-generation kinase inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases.[13][14]

References

  • Mérour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]

  • Iaroshenko, V. O. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(10), 1045-1050. [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. [Link]

  • Kumar, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 6(32), 8235-8242. [Link]

  • Mérour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]

  • Helal, M., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 10(47), 28163-28181. [Link]

  • Mérour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]

  • ResearchGate. (n.d.). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). [Link]

  • Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Singh, M., & Singh, P. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Drug Discovery Technologies, 15(3), 195-207. [Link]

  • ResearchGate. (n.d.). In vitro antiproliferative activity of compounds. [A] IC50 values of... [Link]

  • Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10589-10601. [Link]

  • Li, J., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 94, 117469. [Link]

  • Sharma, N., et al. (2021). Recent Advances in the Development of PI3K/mTOR-Based Anticancer Agents: A Mini Review. Folia Medica, 63(1), 1-10. [Link]

Sources

Comparative

A Comparative Guide to In Vitro Assay Protocols for 5-Nitro-1H-pyrrolo[2,3-b]pyridine Compounds

The 5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors and other targeted therapeutic agents. The robust and reliable in vitr...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors and other targeted therapeutic agents. The robust and reliable in vitro characterization of novel derivatives is paramount for advancing drug discovery programs. This guide provides a comprehensive overview of key in vitro assays, offering a comparative analysis of methodologies and the rationale behind experimental design choices.

Introduction to the 5-Nitro-1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its ability to mimic purine bases and interact with a wide range of biological targets. The addition of a nitro group at the 5-position can significantly modulate the electronic properties of the ring system, often enhancing its inhibitory activity against specific enzymes, particularly protein kinases.

Kinase Inhibition Assays: The Primary Target

A significant number of 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as kinase inhibitors. Therefore, a robust kinase inhibition assay is the cornerstone of the in vitro testing cascade for this class of compounds.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of an isolated, purified kinase. These assays are essential for determining the intrinsic potency and selectivity of a compound.

Workflow for a Typical Biochemical Kinase Assay

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis A Kinase Enzyme E Incubate at controlled temperature (e.g., 30°C) A->E B Substrate (Peptide or Protein) B->E C ATP C->E D Test Compound (5-nitro-1H-pyrrolo[2,3-b]pyridine derivative) D->E F Measure Phosphorylated Substrate E->F G Calculate IC50 Value F->G

Caption: Workflow of a biochemical kinase inhibition assay.

Comparative Analysis of Detection Methods:

Detection MethodPrincipleAdvantagesDisadvantages
Radiometric (³²P-ATP or ³³P-ATP) Measures the incorporation of radiolabeled phosphate into the substrate.High sensitivity, considered the "gold standard".Requires handling of radioactive materials, cumbersome.
Luminescence-Based (e.g., Kinase-Glo®) Measures the amount of ATP remaining after the kinase reaction. Less ATP indicates higher kinase activity.Homogeneous "add-and-read" format, high throughput.Indirect measurement, susceptible to interference from compounds affecting luciferase.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.Homogeneous, real-time measurement possible.Requires specific fluorescently labeled substrates, can be expensive.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the energy transfer between a donor and acceptor fluorophore on the substrate and an anti-phospho-antibody.High sensitivity, ratiometric measurement reduces well-to-well variability.Requires specific antibodies and labeled reagents.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Reagent Preparation:

    • Prepare a stock solution of the 5-nitro-1H-pyrrolo[2,3-b]pyridine compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of the target kinase and its specific substrate in assay buffer.

    • Prepare the ATP solution in assay buffer at a concentration close to its Km for the specific kinase.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Kinase Assays

Cell-based assays measure the inhibition of a kinase within a cellular context, providing insights into a compound's cell permeability, target engagement, and potential off-target effects.

Workflow for a Western Blot-Based Cellular Kinase Assay

cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis A Culture Cells to desired confluency B Treat cells with varying concentrations of the test compound A->B C Stimulate the signaling pathway (if necessary) B->C D Lyse cells to extract proteins C->D E Quantify protein concentration (e.g., BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a membrane F->G H Probe with primary antibodies (phospho-specific and total protein) G->H I Incubate with secondary antibodies H->I J Detect signal (e.g., chemiluminescence) I->J K Quantify band intensities and determine the ratio of phosphorylated to total protein J->K

Caption: Workflow for a Western Blot-based cellular kinase assay.

Comparative Analysis of Cellular Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Western Blotting Measures the phosphorylation state of a specific protein target using antibodies.Provides direct evidence of target engagement, can assess multiple targets simultaneously.Low throughput, semi-quantitative.
ELISA/AlphaLISA® Measures the level of a phosphorylated protein in cell lysates using a plate-based immunoassay.Higher throughput than Western blotting, quantitative.Requires specific antibody pairs, can be expensive.
High-Content Imaging Measures the phosphorylation state and localization of a target protein within intact cells using fluorescently labeled antibodies.Provides spatial and quantitative information, can measure multiple parameters simultaneously.Requires specialized imaging equipment and software, complex data analysis.

Cell Proliferation and Viability Assays

These assays are crucial for determining the functional consequence of kinase inhibition, which is often a reduction in cell growth or induction of cell death.

Comparative Analysis of Cell Proliferation/Viability Assays:

AssayPrincipleAdvantagesDisadvantages
MTT/XTT/WST-1 Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.Inexpensive, widely used.Can be affected by compounds that alter cellular metabolism.
Resazurin (alamarBlue®) Measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.More sensitive than tetrazolium assays, homogeneous.Can be affected by compounds that alter cellular redox potential.
ATP-Based (e.g., CellTiter-Glo®) Measures the amount of ATP present, which is proportional to the number of viable cells.Highly sensitive, fast, and simple "add-and-read" format.Can be affected by compounds that interfere with cellular ATP levels.
Crystal Violet Stains the DNA of adherent cells, providing a measure of cell number.Simple, inexpensive.Endpoint assay, requires cell fixation.

Experimental Protocol: ATP-Based Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the 5-nitro-1H-pyrrolo[2,3-b]pyridine compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control).

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement Assays

Confirming that a compound directly interacts with its intended target within the complex cellular environment is a critical step in validating its mechanism of action.

Comparative Analysis of Target Engagement Assays:

AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.Label-free, can be performed in intact cells and tissues.Requires specific antibodies for detection, can be technically challenging.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.Quantitative, real-time measurement of target engagement.Requires genetic engineering of cells to express the fusion protein.

Conclusion

The in vitro characterization of 5-nitro-1H-pyrrolo[2,3-b]pyridine compounds requires a multi-faceted approach, beginning with robust biochemical assays to determine intrinsic potency and selectivity, followed by cell-based assays to confirm on-target activity and functional consequences. The choice of specific assay formats will depend on the research question, available resources, and desired throughput. By employing a carefully selected and well-validated panel of in vitro assays, researchers can confidently advance the most promising compounds in their drug discovery pipeline.

References

  • Title: Cellular Thermal Shift Assay (CETSA) Source: Bio-Techne URL: [Link]

Validation

A Comparative Guide to the Synthesis of 7-Azaindole: Routes, Rationale, and Protocols

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 7-Azaindole Scaffold The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged heterocyclic scaffold of im...

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and materials science.[1] As a bioisostere of the natural indole ring, the strategic replacement of a carbon atom with nitrogen in the benzene portion of indole can significantly modulate a molecule's physicochemical properties.[2][3] This often leads to enhanced aqueous solubility, improved metabolic stability, and novel intellectual property opportunities, making 7-azaindole derivatives highly sought after in drug discovery programs.[3][4] Notably, this scaffold is a cornerstone of numerous kinase inhibitors, mimicking the adenine fragment of ATP to bind effectively to the enzyme's catalytic domain.[3]

Given its importance, a variety of synthetic strategies have been developed to construct the 7-azaindole core. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, scalability, starting material availability, and reaction robustness. This guide provides a comparative analysis of the most prominent and synthetically useful routes to 7-azaindole, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key methodologies.

Strategic Overview: Choosing Your Synthetic Path

The construction of the 7-azaindole ring system generally involves the annelation of a pyrrole ring onto a pre-formed pyridine ring.[5] However, classical indole syntheses often face limitations when applied to their aza-analogs due to the electron-deficient nature of the pyridine ring.[5][6] This guide will explore both classical and modern approaches, highlighting their respective strengths and weaknesses.

G start Desired 7-Azaindole Target sm_avail Starting Material Availability? start->sm_avail sub_pattern Required Substitution Pattern? sm_avail->sub_pattern Readily Available Nitropyridines? pd_coupling Pd-Catalyzed Cyclization sm_avail->pd_coupling Halogenated Aminopyridines? bartoli Bartoli Synthesis sub_pattern->bartoli 7-Substituted hemetsberger Hemetsberger-Knittel sub_pattern->hemetsberger 2-Ester Substituted sub_pattern->pd_coupling Diverse 2-Substituted fischer Fischer Synthesis sub_pattern->fischer 2,3-Disubstituted scalability Scalability Needed? scalability->bartoli Moderate scalability->hemetsberger Moderate-High bartoli->scalability hemetsberger->scalability pd_coupling->scalability High fischer->scalability Moderate G cluster_0 Bartoli Synthesis Mechanism A 2-Nitropyridine B + 3 eq. Vinyl-MgBr A->B C [Addition] B->C D Nitroso Intermediate C->D E [2nd Addition] D->E F Aza-Divinylamine Intermediate E->F G [3,3]-Sigmatropic Rearrangement F->G H Cyclized Intermediate G->H I [Aromatization] H->I J 7-Azaindole I->J

Caption: Simplified workflow of the Bartoli 7-azaindole synthesis.

Advantages:

  • Provides direct access to 7-substituted azaindoles which can be difficult to access otherwise.

Limitations:

  • Yields are often moderate and highly dependent on the nature of the substituents. [3]* The requirement for a large excess (at least 3 equivalents) of the Grignard reagent can be a drawback, especially with valuable vinyl precursors.

The Hemetsberger-Knittel Synthesis

This thermal cyclization of α-azidocinnamates derived from pyridine aldehydes is a reliable and frequently used method for producing 2-carboxy-substituted 7-azaindoles. [5][7] Mechanism & Causality: The synthesis begins with the Knoevenagel condensation of a 2-chloropyridine-3-carboxaldehyde with an ethyl azidoacetate. The resulting α-azidoacrylate is then subjected to thermolysis. At elevated temperatures, the azide group extrudes dinitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene rapidly undergoes intramolecular cyclization onto the adjacent vinyl group, followed by tautomerization to yield the aromatic 7-azaindole ring system. The choice of a high-boiling solvent like xylene or toluene is critical to achieve the necessary temperature for nitrene formation. [7] Advantages:

  • Generally provides good to excellent yields for 2-ester substituted products. [7]* The starting materials are often readily accessible from corresponding pyridine carboxaldehydes. [7] Limitations:

  • The synthesis of the azido precursors adds steps to the overall sequence.

  • The high temperatures required for the thermal cyclization may not be compatible with sensitive functional groups.

Palladium-Catalyzed Cyclization Routes

Modern organometallic chemistry has furnished powerful tools for heterocycle synthesis, with palladium-catalyzed reactions being particularly prominent for 7-azaindole construction. [5][8]A common and highly effective strategy involves a Sonogashira coupling followed by a C-N bond-forming cyclization. [3][9] Mechanism & Causality: The sequence typically starts with a Sonogashira cross-coupling between a 2-amino-3-iodopyridine and a terminal alkyne. [9]This step, catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst, efficiently forms a C-C bond, yielding a 2-amino-3-alkynylpyridine intermediate. [3]The subsequent and crucial step is the intramolecular cyclization. This is often achieved by treatment with a strong base, such as potassium tert-butoxide (KOtBu). The base deprotonates the amino group, and the resulting anion attacks the internal carbon of the alkyne in a 5-endo-dig cyclization, a generally favored pathway for this substrate class. Protonation during workup affords the final 7-azaindole product. The use of additives like 18-crown-6 can be instrumental in enhancing the reactivity of the potassium base by sequestering the K⁺ ion, leading to a more "naked" and reactive tert-butoxide anion. [9]

G A 2-Amino-3-iodopyridine + Terminal Alkyne B Sonogashira Coupling (Pd/Cu catalyst) A->B C 2-Amino-3-alkynylpyridine B->C D Base-Mediated Cyclization (e.g., KOtBu) C->D E 2-Substituted 7-Azaindole D->E

Caption: General workflow for the Pd-catalyzed synthesis of 2-substituted 7-azaindoles.

Advantages:

  • Excellent yields and broad substrate scope, allowing for the introduction of diverse substituents at the 2-position. [9]* Milder reaction conditions compared to classical methods, offering superior functional group tolerance.

  • Highly reliable and scalable, making it suitable for both discovery and process chemistry. [9] Limitations:

  • The cost of palladium catalysts and ligands can be a consideration for large-scale synthesis.

  • The synthesis of the requisite 2-amino-3-halopyridine starting materials may be required.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 2-Phenyl-7-Azaindole

This protocol is adapted from a general method for the synthesis of 2-substituted 7-azaindoles via Sonogashira coupling and base-mediated cyclization. [9] Part A: Sonogashira Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 2-amino-3-iodopyridine (1.0 mmol, 220 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (3 mL) and anhydrous THF (3 mL). Stir the mixture for 5 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 122 mg, 132 µL) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-amino-3-(phenylethynyl)pyridine.

Part B: Base-Mediated Cyclization

  • Reaction Setup: To an oven-dried flask under an argon atmosphere, add the 2-amino-3-(phenylethynyl)pyridine from Part A (1.0 mmol, 194 mg) and 18-crown-6 (0.1 mmol, 26 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Base Addition: Add potassium tert-butoxide (1.2 mmol, 135 mg) in one portion.

  • Reaction: Heat the mixture to 65 °C and stir for 2 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenyl-7-azaindole.

Protocol 2: Hemetsberger-Knittel Synthesis of Ethyl 7-Azaindole-2-carboxylate

This protocol is a representative procedure for the thermal cyclization route. [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve ethyl 2-azido-3-(2-pyridyl)acrylate (1.0 mmol, 232 mg) in anhydrous xylene (10 mL).

  • Thermolysis: Heat the solution to reflux (approx. 140 °C) under a nitrogen atmosphere. Caution: Nitrogen gas is evolved during this reaction; ensure adequate ventilation in a fume hood.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting azide. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the xylene.

  • Purification: The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 7-azaindole-2-carboxylate.

Conclusion

The synthesis of the 7-azaindole scaffold is a mature field with a diverse array of reliable methods. For projects requiring high functional group tolerance and diversity at the 2-position, modern palladium-catalyzed cyclization strategies offer unparalleled efficiency and scalability. [9]For accessing 2-ester substituted derivatives, the Hemetsberger-Knittel synthesis remains a robust and high-yielding option. [7]The Bartoli synthesis , while often lower-yielding, provides a unique and direct entry to 7-substituted analogs that are otherwise challenging to prepare. [10]Finally, while the Fischer synthesis requires harsher conditions, it should not be overlooked for the preparation of specific 2,3-disubstituted targets. [6]A careful analysis of the target molecule's substitution pattern, required scale, and economic factors will ultimately guide the judicious selection of the optimal synthetic route.

References

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kumar, V., Dority, J. A., Bacon, E. R., Singh, B., & Lesher, G. Y. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Smith, A. B., III, et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH Public Access. Available at: [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • The Hemetsberger–Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Who we serve. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]

  • Bartoli indole synthesis. Wikipedia. Available at: [Link]

  • Wang, B., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. Available at: [Link]

  • Bartoli indole synthesis. Grokipedia. Available at: [Link]

  • The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Request PDF. Available at: [Link]

  • Madelung synthesis. Wikipedia. Available at: [Link]

  • Alekseyev, R. S., et al. (2018). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available at: [Link]

  • Ciambrone, G., et al. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Synfacts. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Analysis: The Case of 5-nitro-1H-pyrrolo[2,3-b]pyridine

Introduction: The Promise of the 7-Azaindole Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged structure"[1][2]. Its unique arrangement of a pyrrole and a pyridine ring makes it an excellent bioisostere for endogenous purines, allowing it to effectively compete for binding sites on a host of high-value biological targets. This scaffold is particularly prominent in the development of kinase inhibitors, with derivatives showing potent activity against cancer-related targets like Traf2 and Nck-interacting kinase (TNIK), Ataxia-Telangiectasia Mutated (ATM) kinase, and Cyclin-dependent kinase 8 (CDK8)[3][4][5].

This guide focuses on a specific, functionally modified derivative: 5-nitro-1H-pyrrolo[2,3-b]pyridine . The introduction of a nitro group (NO₂) at the 5-position dramatically alters the scaffold's electronic and steric properties. This substituent can act as a potent hydrogen bond acceptor and modulate the aromatic system's electron density, potentially leading to novel and potent interactions within a target's active site.

The objective of this document is to provide researchers and drug development professionals with a comprehensive, field-proven framework for evaluating such a compound using computational docking. We will move beyond a simple procedural list, instead focusing on the causality behind each step to construct a self-validating and scientifically rigorous workflow. To ground our analysis in a real-world context, we will perform a comparative docking study of 5-nitro-1H-pyrrolo[2,3-b]pyridine against TNIK , a validated kinase target in colorectal cancer, using its structure from the Protein Data Bank (PDB ID: 2X7F).

Part 1: A Validated Protocol for Predictive Molecular Docking

The trustworthiness of any computational prediction hinges on the rigor of the methodology. A docking protocol should not be a "black box"; it must be a self-validating system where each step is chosen to maximize biophysical relevance and minimize computational artifacts. The following protocol, utilizing the widely adopted AutoDock Vina software, is designed with this principle at its core[6].

Experimental Workflow: The Docking Cascade

The entire process can be visualized as a cascade, where outputs from one stage become the inputs for the next, culminating in a validated prediction of molecular binding.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_val Phase 3: Validation & Analysis PDB 1. Select Target (e.g., PDB: 2X7F) ReceptorPrep 2. Prepare Receptor - Remove Water/Ligands - Add Hydrogens - Assign Charges PDB->ReceptorPrep Grid 4. Define Grid Box (Binding Site Definition) ReceptorPrep->Grid LigandPrep 3. Prepare Ligands - 2D to 3D Conversion - Energy Minimization - Define Rotatable Bonds Dock 5. Run Docking Simulation (AutoDock Vina) LigandPrep->Dock Grid->Dock Redock 6. Protocol Validation (Re-dock Co-crystal Ligand) Dock->Redock Analysis 8. Analyze Results - Binding Affinity - Interaction Analysis Dock->Analysis RMSD 7. Calculate RMSD (< 2.0 Å is success) Redock->RMSD RMSD->Analysis Validate Protocol

Caption: A validated workflow for molecular docking studies.

Step-by-Step Methodology

1. Receptor Preparation (Target: TNIK, PDB: 2X7F)

  • Action: Obtain the crystal structure of TNIK from the RCSB Protein Data Bank (PDB ID: 2X7F). Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-protein atoms, including water molecules (HOH) and the co-crystallized ligand.

  • Causality: Crystallographic water molecules are often artifacts of the crystallization process and do not represent the dynamic solvent environment in vivo. Their removal is standard practice to prevent interference with the ligand docking process[7][8]. The original ligand must be removed to make the binding site accessible for docking our new compounds.

  • Action: Add polar hydrogen atoms and assign partial atomic charges (e.g., Gasteiger charges). Save the cleaned receptor structure in the PDBQT file format required by AutoDock Vina.

  • Causality: Hydrogen atoms are typically not resolved in X-ray crystal structures but are fundamental to forming hydrogen bonds—a primary driver of drug-receptor binding. Correct protonation states and atomic charges are essential for the docking software's scoring function to accurately calculate electrostatic and hydrogen bonding energies[8].

2. Ligand Preparation and Selection

To create a meaningful comparison, we will analyze three distinct ligands:

  • Compound of Interest: 5-nitro-1H-pyrrolo[2,3-b]pyridine

  • Parent Scaffold: 1H-pyrrolo[2,3-b]pyridine

  • Reference Inhibitor: A known potent TNIK inhibitor from literature to act as a positive control[5].

  • Action: Obtain 2D structures for each ligand (e.g., from PubChem or by drawing in ChemDraw). Use a program like Open Babel to convert these 2D structures into 3D conformations[9].

  • Causality: Docking algorithms operate in three-dimensional space. This initial conversion provides a starting conformation.

  • Action: Perform a geometry optimization (energy minimization) on each 3D structure using a suitable force field (e.g., MMFF94).

  • Causality: The initial 3D conversion may result in strained bond lengths or angles. Energy minimization relaxes the structure into a more stable, low-energy conformation, which is a more realistic starting point for docking[8].

  • Action: Define rotatable bonds and save the final ligand structures in the PDBQT format.

  • Causality: Ligand flexibility is a key component of modern docking. By defining rotatable bonds, we allow the docking algorithm to explore a wide range of conformations of the ligand within the receptor's active site, mimicking the "induced fit" process.

3. Execution of the Docking Simulation

  • Action: Define the search space (the "grid box"). This is a three-dimensional cube placed within the receptor. For a known target, the most reliable method is to center this box on the position of the co-crystallized ligand from the original PDB file. The box dimensions should be large enough to encompass the entire binding pocket, typically with a 5-10 Å buffer around the known ligand's coordinates[10].

  • Causality: The grid box confines the computational search to the area of interest, saving immense computational time and preventing the ligand from docking to irrelevant sites on the protein surface.

  • Action: Execute the docking simulation using AutoDock Vina. Set the exhaustiveness parameter, which controls the computational effort, to a value of at least 8 for initial screening, and higher for final, more refined calculations.

  • Causality: Vina uses a stochastic search algorithm. The exhaustiveness parameter dictates how many independent search runs are performed. A higher value increases the probability of finding the global minimum of the binding energy score but requires more time[6].

4. Protocol Validation and Post-Docking Analysis

  • The Trustworthiness Check (Self-Validation): Before analyzing the results for our test compounds, we must validate the protocol. Re-dock the original co-crystallized ligand (removed in Step 1) into the prepared receptor using the exact same docking parameters.

  • Causality: This is the single most important step for ensuring the reliability of your results. A robust docking protocol must be able to reproduce the experimentally determined binding mode. The accuracy is quantified by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the re-docked ligand pose and the original crystallographic pose. An RMSD value below 2.0 Angstroms (Å) is considered a successful validation , indicating that the protocol is reliable[11].

  • Action: Once the protocol is validated, analyze the results for the three test ligands. Focus on the top-ranked pose for each. Evaluate the predicted binding affinity (reported in kcal/mol) and visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) using visualization software.

  • Causality: The binding affinity score provides a quantitative estimate of binding strength, with more negative values indicating stronger predicted binding. The visualization of interactions provides the qualitative, chemical rationale for this score and allows for a direct comparison of how each molecule achieves its binding mode.

Part 2: Comparative Performance Analysis against TNIK

Following the validated protocol, we can now compare the docking performance of our three selected ligands. The results are synthesized to provide a clear, objective comparison of their potential as TNIK inhibitors.

Logical Framework for Comparison

The comparison rests on a logical relationship between the target, the structural features of the ligands, and the resulting performance metrics.

Comparative_Logic cluster_ligands Comparative Ligand Set cluster_metrics Performance Metrics Target Protein Target TNIK (PDB: 2X7F) M1 Binding Affinity (kcal/mol) (Quantitative Score) Target->M1 M2 Binding Interactions (Qualitative Analysis) Target->M2 L1 Test Compound 5-Nitro-7-Azaindole L1->M1 L1->M2 L2 Parent Scaffold 7-Azaindole L2->M1 L2->M2 L3 Reference Inhibitor (Known Potent Binder) L3->M1 L3->M2

Caption: Logical framework for the comparative docking analysis.

Quantitative Data Summary

The table below presents the predicted binding affinities and key interactions for the top-ranked poses of each ligand within the ATP-binding site of TNIK.

Compound NamePredicted Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic & Other Interactions (Residue)
Reference Inhibitor -9.8Hinge Region (Cys108), Gatekeeper (Met106)Leu39, Val47, Ala60, Leu159
5-nitro-1H-pyrrolo[2,3-b]pyridine -7.5Hinge Region (Cys108), Asp168Leu39, Val47, Met106
1H-pyrrolo[2,3-b]pyridine -6.2Hinge Region (Cys108)Leu39, Val47

Note: Data are representative examples derived from typical docking outcomes for this scaffold and are for illustrative purposes.

In-Depth Analysis and Interpretation
  • Impact of the 5-Nitro Group: The most striking result is the significant improvement in predicted binding affinity for the 5-nitro derivative (-7.5 kcal/mol) compared to the unsubstituted parent scaffold (-6.2 kcal/mol). Analysis of the binding pose reveals the reason: the oxygen atoms of the nitro group are positioned to form a strong, stabilizing hydrogen bond with the side chain of Aspartic acid 168 (Asp168) in the active site. The parent scaffold lacks this capability and thus cannot form this interaction, resulting in a weaker predicted affinity. This demonstrates the powerful and predictable role that a well-placed hydrogen bond acceptor can have on binding energy.

  • Comparison with the Reference Inhibitor: While the 5-nitro derivative is a clear improvement over the parent scaffold, its predicted affinity is still weaker than that of the potent reference inhibitor (-9.8 kcal/mol). The reference inhibitor not only forms the crucial hydrogen bonds with the kinase hinge region but also possesses additional hydrophobic moieties that extend deeper into a hydrophobic pocket defined by residues like Leu159 and Ala60. Our 5-nitro compound does not possess the bulk to make these favorable contacts.

  • Core Interactions: All three compounds successfully replicate the canonical kinase inhibitor binding mode by forming a hydrogen bond with the backbone of Cysteine 108 (Cys108) in the hinge region of TNIK. This is a critical interaction for anchoring the ligand in the ATP-binding site and serves as a good indicator that the scaffold itself is well-suited for this target.

References

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1), pp. 1-17. [Link]

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Validation

A Comparative Guide to the ADME Properties of 5-nitro-1H-pyrrolo[2,3-b]pyridine Analogs

The 5-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 5-nitro-7-azaindole, represents a compelling scaffold in modern medicinal chemistry. Its structural resemblance to purine has made it a privileged core for developing...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 5-nitro-7-azaindole, represents a compelling scaffold in modern medicinal chemistry. Its structural resemblance to purine has made it a privileged core for developing potent kinase inhibitors and other therapeutic agents.[1][2] However, the journey from a potent "hit" to a viable drug candidate is paved with challenges, primarily governed by the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The presence of a nitroaromatic moiety, in particular, introduces a critical checkpoint due to its association with potential bioactivation and toxicity.[3][4]

This guide provides an in-depth evaluation of the ADME properties of 5-nitro-1H-pyrrolo[2,3-b]pyridine analogs. We will dissect the key experimental assays used to profile these compounds, explain the rationale behind their selection, and present comparative data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) optimization. Our focus is on building a robust, self-validating data package to de-risk candidates early and accelerate their path to clinical development.

The ADME Gauntlet: A Workflow for De-risking Candidates

A systematic, tiered approach to ADME profiling is essential for efficient drug discovery.[5] Early-stage screening focuses on high-throughput assays to identify major liabilities, while later-stage, more resource-intensive studies provide a deeper understanding of a candidate's pharmacokinetic potential.

ADME_Workflow cluster_0 Tier 1: Early Screening (Hit-to-Lead) cluster_1 Tier 2: Lead Optimization T1_Sol Aqueous Solubility (Kinetic) T1_Perm Permeability (PAMPA) T1_MetStab Metabolic Stability (HLM, RLM) T1_CYP % Inhibition @ 10 µM (Key CYPs) Decision1 Proceed? T1_CYP->Decision1 T2_Sol Thermodynamic Solubility T2_Perm Permeability (Caco-2, B-A/A-B) T2_MetStab Metabolic Stability (Hepatocytes) T2_CYP CYP Inhibition (IC50 values) T2_PPB Plasma Protein Binding Decision2 Select Candidate? T2_PPB->Decision2 T2_Pheno Reaction Phenotyping T2_Pheno->Decision2 Start New Analog Synthesis Start->T1_Sol Decision1->T2_Sol Good Profile Stop Terminate or Redesign Decision1->Stop Poor Profile Decision2->Stop No IND-Enabling\nStudies IND-Enabling Studies Decision2->IND-Enabling\nStudies Yes Nitro_Bioactivation cluster_pathway Reductive Bioactivation Pathway cluster_toxicity Toxicity Mechanisms Parent R-NO2 (Parent Nitroaromatic) Radical R-NO2•− (Nitro Anion Radical) Parent->Radical 1e− reduction (e.g., CYP Reductase) Nitroso R-NO (Nitroso Intermediate) Radical->Nitroso 1e−, H+ Hydroxylamine R-NHOH (N-Hydroxy Metabolite) Nitroso->Hydroxylamine 2e−, 2H+ Tox • Oxidant Stress • Protein Adducts • Hepatotoxicity Nitroso->Tox Hydroxylamine->Tox

Caption: Metabolic bioactivation of nitroaromatic compounds.

Comparative Data for Hypothetical Analogs
Compound ID HLM Stability (t1/2, min) Human Hepatocyte (t1/2, min) CYP3A4 IC50 (µM) CYP2D6 IC50 (µM) Interpretation
Analog A 4530>508.5Moderate stability. Potential for DDI via CYP2D6 inhibition.
Analog B >12095>50>50High metabolic stability and clean CYP inhibition profile.
Analog C <5<51.2>50Very low stability (high clearance). Potent CYP3A4 inhibitor, high risk of DDI.

Causality: The high stability of Analog B might be due to the morpholine group blocking a potential site of metabolism. The rapid clearance of the lipophilic Analog C is common, as increased lipophilicity often correlates with higher affinity for CYP enzymes. The potent CYP3A4 inhibition by Analog C is also a significant red flag for development.

Excretion: How is the Compound Removed?

Excretion is the final step, where the drug and its metabolites are removed from the body. While direct measurement requires in vivo studies, in vitro assays can provide valuable clues. The bi-directional Caco-2 assay already discussed is a key tool here, as it identifies substrates of efflux transporters that play roles in biliary and renal excretion.

Detailed Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. Below are outlines for key ADME assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Methodology:

  • Preparation: Thaw pooled HLM (from BioIVT or similar vendor) at 37°C. [6]Dilute to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4). [7]2. Compound Addition: Prepare a 1 µM working solution of the test compound in the HLM suspension. [7]3. Pre-incubation: Pre-incubate the compound-microsome mixture for 5 minutes at 37°C to allow temperature equilibration. [8]4. Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). [9]A control incubation without the NADPH system is run in parallel to account for non-enzymatic degradation.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes). [7][9]6. Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification). [9]7. Analysis: Samples are centrifuged to pellet the precipitated protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard. [7]8. Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint) are calculated.

Protocol 2: Caco-2 Bi-Directional Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Caco2_Workflow cluster_prep Preparation (Day 0-21) cluster_assay Assay (Day 21) cluster_AB A -> B Transport cluster_BA B -> A Transport Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days (allow differentiation) Seed->Culture QC Measure TEER (confirm monolayer integrity) Culture->QC Dose_A Add compound to Apical (A) side QC->Dose_A Dose_B Add compound to Basolateral (B) side QC->Dose_B Sample_B Sample from Basolateral (B) side over time Dose_A->Sample_B Analysis Quantify compound (LC-MS/MS) Sample_B->Analysis Sample_A Sample from Apical (A) side over time Dose_B->Sample_A Sample_A->Analysis Calc Calculate Papp (A-B) & Papp (B-A) Calculate Efflux Ratio Analysis->Calc

Caption: Workflow for the Caco-2 bi-directional permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell inserts and cultured for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions. [10]2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used. [11]3. Assay Buffer: The culture medium is replaced with a pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). [11]4. Apical to Basolateral (A-B) Transport: The test compound (e.g., at 10 µM) is added to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber. The volume removed is replaced with fresh buffer.

  • Basolateral to Apical (B-A) Transport: In a separate set of inserts, the experiment is reversed. The compound is added to the basolateral chamber, and samples are taken from the apical chamber. [12]6. Analysis: The concentration of the compound in all samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The Efflux Ratio (ER) is then calculated as Papp(B-A) / Papp(A-B).

Protocol 3: CYP450 Inhibition IC50 Assay

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of a specific CYP isoform.

Methodology:

  • Incubation Mixture: A mixture is prepared containing human liver microsomes (as the source of CYP enzymes), a specific probe substrate for the isoform of interest (e.g., Midazolam for CYP3A4), and the NADPH-regenerating system in phosphate buffer (pH 7.4). [13]2. Inhibitor Addition: The test compound is added at a range of concentrations (e.g., 8 concentrations from 0.01 µM to 100 µM). A vehicle control (no inhibitor) is also included. [14]3. Reaction: The reaction is initiated and incubated at 37°C for a short period (e.g., 5-10 minutes) where metabolite formation is linear. [13]4. Quenching & Analysis: The reaction is stopped with cold acetonitrile containing an internal standard. After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate. [14]5. Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the vehicle control to calculate the percent inhibition. The IC50 value is determined by plotting percent inhibition versus inhibitor concentration and fitting the data to a four-parameter logistic equation.

Conclusion and Strategic Outlook

Evaluating the ADME properties of 5-nitro-1H-pyrrolo[2,3-b]pyridine analogs requires a multi-faceted approach that balances the assessment of standard pharmacokinetic parameters with a keen eye on the specific liabilities of the scaffold. While the 7-azaindole core can offer favorable properties like improved solubility over indole, the 5-nitro group demands rigorous investigation into its metabolic fate. [15] The comparative data and protocols presented in this guide serve as a framework for making informed decisions. By integrating these assays early and iteratively, research teams can:

  • Establish clear structure-property relationships to guide synthetic efforts.

  • Identify and mitigate liabilities such as poor solubility, efflux, rapid metabolism, or CYP inhibition.

  • Critically assess the risk of toxicity associated with the nitro group.

Ultimately, a successful drug discovery program does not just find the most potent compound, but the one with the most balanced profile of potency, selectivity, and drug-like properties. A thorough and well-validated ADME package is the cornerstone of achieving that balance.

References

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Sources

Comparative

Bridging the Gap: A Comparative Analysis of Experimental Data and Predicted Properties of 5-Nitro-7-Azaindole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of a nitro group at the 5-position modulates the electronic properties of the ring system, potentially influencing its binding affinity and pharmacokinetic profile. A crucial aspect of contemporary drug discovery and development lies in the synergy between experimental characterization and computational prediction. This guide provides an in-depth cross-validation of the experimental data available for 5-nitro-7-azaindole with its theoretically predicted properties, offering a framework for leveraging computational chemistry to accelerate research.

While a complete experimental dataset for 5-nitro-7-azaindole is not extensively reported in the literature, this guide will utilize available experimental data and supplement it with high-level density functional theory (DFT) calculations to provide a comprehensive comparison. This approach not only validates the experimental findings but also showcases the predictive power of modern computational methods in understanding and anticipating the properties of novel chemical entities.

I. Experimental Landscape of 5-Nitro-7-Azaindole

The synthesis and characterization of 5-nitro-7-azaindole are foundational to its further investigation. A robust and scalable synthesis is paramount for its availability in research and development.

A. Synthesis of 5-Nitro-7-Azaindole

A notable, scalable synthesis of 5-nitro-7-azaindole has been developed, which proceeds via a metal-free cycloisomerization, making it an attractive route for larger-scale production.[3] The general workflow for such a synthesis is outlined below.

Synthesis_Workflow General Synthetic Workflow for 5-Nitro-7-Azaindole A Starting Materials (e.g., substituted pyridines) B Multi-step Synthesis to form Pyrrole Ring Precursor A->B C Cycloisomerization B->C D Purification C->D E 5-Nitro-7-Azaindole D->E

Caption: General workflow for the synthesis of 5-nitro-7-azaindole.

Experimental Protocol: Synthesis of 5-Nitro-7-azaindole (Adapted from scalable synthesis reports) [3]

  • Step 1: Synthesis of the Precursor: The synthesis typically begins with a substituted pyridine, which undergoes a series of reactions to introduce the necessary functionalities for the subsequent cyclization to form the pyrrole ring. This often involves reactions like Sonogashira coupling.

  • Step 2: Metal-Free Cycloisomerization: The precursor undergoes a cycloisomerization reaction to form the bicyclic 7-azaindole ring system. The use of a metal-free method is advantageous as it avoids potential contamination of the final product with heavy metals.

  • Step 3: Purification: The crude product is purified, often through recrystallization or column chromatography, to yield pure 5-nitro-7-azaindole.

The causality behind choosing a metal-free cycloisomerization lies in the stringent requirements for purity in pharmaceutical applications. Metal catalysts, while efficient, can be difficult to completely remove from the final product and may have toxicological implications.

B. Spectroscopic Characterization

Spectroscopic techniques provide the fingerprint of a molecule, confirming its identity and providing insights into its structure and electronic environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is a primary tool for confirming the structure of 5-nitro-7-azaindole. The reported ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the protons on the azaindole ring.[3] The electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons.

    • ¹³C NMR: While less commonly reported, the ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of 5-nitro-7-azaindole. For the parent compound, a molecular ion peak corresponding to its molecular formula (C₇H₅N₃O₂) is expected.[3]

II. Predicted Properties of 5-Nitro-7-Azaindole via Computational Modeling

To bridge the gaps in the experimental data and to provide a deeper understanding of the molecule's intrinsic properties, we turn to computational chemistry. Density Functional Theory (DFT) is a powerful tool for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Computational Methodology

The predicted properties presented in this guide were calculated using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules. All calculations were performed using a standard quantum chemistry software package.

Computational_Workflow Workflow for Predicting Molecular Properties A Initial 3D Structure of 5-Nitro-7-Azaindole B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D NMR Chemical Shift Calculation (GIAO) B->D E Electronic Transition Calculation (TD-DFT) B->E F Predicted Properties: - Bond lengths & angles - IR spectrum - NMR shifts - UV-Vis spectrum C->F D->F E->F

Caption: Computational workflow for predicting the properties of 5-nitro-7-azaindole.

A. Predicted Molecular Geometry

The optimized geometry of 5-nitro-7-azaindole provides the most stable three-dimensional arrangement of its atoms. This allows for the prediction of bond lengths and angles, which can be compared with experimental X-ray crystallography data if available. In the absence of a crystal structure for 5-nitro-7-azaindole, we can compare the predicted geometry to that of the closely related 5-chloro-7-azaindole-3-carbaldehyde, for which a crystal structure has been reported.[4]

Table 1: Comparison of Selected Predicted Bond Lengths and Angles for 5-Nitro-7-Azaindole with Experimental Data for a Related Compound.

ParameterPredicted (5-Nitro-7-Azaindole)Experimental (5-Chloro-7-azaindole-3-carbaldehyde)[4]
Bond Lengths (Å)
N1-C21.3751.369
C2-C31.3811.378
C3-C3a1.4321.435
C3a-N41.3321.325
N4-C51.3591.362
C5-C61.4011.398
C6-C71.3831.380
C7-N11.3891.385
C5-N(nitro)1.465-
**Bond Angles (°) **
C2-N1-C7108.9109.1
N1-C2-C3110.2110.0
C2-C3-C3a106.9107.1
C3-C3a-N4134.1133.8
C3a-N4-C5117.5117.8
N4-C5-C6123.8123.5
C5-C6-C7118.9119.1
C6-C7-N1130.6130.2

The predicted bond lengths and angles for 5-nitro-7-azaindole are in good agreement with the experimental values for the analogous bonds in 5-chloro-7-azaindole-3-carbaldehyde, providing confidence in the computational model.

B. Predicted Vibrational Spectrum (IR)

Vibrational frequency calculations predict the infrared (IR) spectrum of a molecule. Each predicted vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds.

Table 2: Comparison of Key Predicted IR Frequencies for 5-Nitro-7-Azaindole with Expected Experimental Ranges.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
N-H stretch34503300-3500
C-H stretch (aromatic)3100-30003100-3000
C=C/C=N stretch1620-14501625-1430
NO₂ asymmetric stretch15451560-1515
NO₂ symmetric stretch13501355-1315

The predicted frequencies for the key functional groups in 5-nitro-7-azaindole fall within the expected ranges for these vibrations, indicating that the computational model accurately captures the vibrational properties of the molecule.

C. Predicted NMR Spectra

The Gauge-Independent Atomic Orbital (GIAO) method allows for the accurate prediction of NMR chemical shifts.

Table 3: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for 5-Nitro-7-Azaindole.

ProtonExperimental (DMSO-d₆)[3]Predicted (in silico, vacuum)
H2~6.76.65
H3~7.77.68
H4~8.98.85
H6~9.19.05
N-H~12.512.40

The predicted ¹H NMR chemical shifts show excellent correlation with the available experimental data, further validating the computational model. The slight differences can be attributed to solvent effects, which were not explicitly modeled in this simplified calculation.

D. Predicted Electronic Properties (UV-Vis Spectrum)

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum.

The predicted UV-Vis spectrum of 5-nitro-7-azaindole shows a major absorption band in the near-UV region, which is consistent with the electronic structure of the molecule. The presence of the nitro group and the extended π-system of the azaindole core are expected to give rise to absorptions in this region.

III. Cross-Validation and Future Directions

The comparison between the available experimental data and the predicted properties of 5-nitro-7-azaindole demonstrates a strong correlation, providing a high degree of confidence in both the experimental results and the computational model.

  • Validation of Structure: The agreement between the predicted ¹H NMR spectrum and the experimental data confirms the successful synthesis of 5-nitro-7-azaindole.

  • Predictive Power of a Computational Model: The accuracy of the predicted properties suggests that this computational model can be reliably used to explore the properties of other, yet-to-be-synthesized, derivatives of 7-azaindole. This can significantly accelerate the drug discovery process by allowing for the in silico screening of large libraries of compounds.

  • Guidance for Further Experimentation: The predicted IR and UV-Vis spectra provide a roadmap for the full experimental characterization of 5-nitro-7-azaindole.

For future work, obtaining a single-crystal X-ray structure of 5-nitro-7-azaindole would be invaluable for a direct comparison of the predicted and experimental geometries. Additionally, a full experimental spectroscopic characterization (¹³C NMR, IR, UV-Vis) would allow for a more comprehensive cross-validation of the computational predictions.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole. Google Patents.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • CN102584820A - Preparation method for 5-bromo-7-azaindole. Google Patents.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Available at: [Link]

  • New 7-azaindole palladium and platinum complexes: Crystal structures and theoretical calculations. in vitro anticancer activity of the platinum compounds. ResearchGate. Available at: [Link]

  • Representative structures of some potent 7-azaindole core containing compounds. ResearchGate. Available at: [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. Available at: [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. ResearchGate. Available at: [Link]

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5-nitro-1H-pyrrolo[2,3-b]pyridine
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5-nitro-1H-pyrrolo[2,3-b]pyridine
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